REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH:9][CH:10]2[CH2:15][CH2:14][N:13]([CH3:16])[CH2:12][CH2:11]2)=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.Br[C:18]1[C:23]([C:24]#[N:25])=[N:22][CH:21]=[CH:20][N:19]=1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.CC(C)([O-])C.[Na+]>O1CCOCC1>[Cl:1][C:2]1[C:3]([NH:9][CH:10]2[CH2:15][CH2:14][N:13]([CH3:16])[CH2:12][CH2:11]2)=[CH:4][C:5]([NH:8][C:20]2[N:19]=[CH:18][C:23]([C:24]#[N:25])=[N:22][CH:21]=2)=[N:6][CH:7]=1 |f:3.4|
|
Name
|
5-chloro-N4-(1-methylpiperidin-4-yl)pyridine-2,4-diamine
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=NC1)N)NC1CCN(CC1)C
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CN=C1C#N
|
Name
|
|
Quantity
|
0.005 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified by ion exchange on SCX-II acidic resin (1 g)
|
Type
|
WASH
|
Details
|
eluting with methanol/dichloromethane (1/1)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by preparative thin layer chromatography
|
Type
|
WASH
|
Details
|
eluting with methanol/dichloromethane (1/9)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=NC1)NC=1N=CC(=NC1)C#N)NC1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.023 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |